1-(3,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one
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Overview
Description
1-(3,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of azepane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials often include 3,4-dimethylphenyl derivatives and 4-fluorophenyl azepane derivatives. The key steps may involve:
Formation of the azepane ring: This can be achieved through cyclization reactions.
Introduction of the pyrrolidin-2-one moiety: This step may involve amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.
Purification techniques: Employing methods such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one would involve its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethylphenyl)-4-(3-(4-chlorophenyl)azepane-1-carbonyl)pyrrolidin-2-one
- 1-(3,4-Dimethylphenyl)-4-(3-(4-bromophenyl)azepane-1-carbonyl)pyrrolidin-2-one
Uniqueness
1-(3,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and bromo- counterparts. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O2/c1-17-6-11-23(13-18(17)2)28-16-21(14-24(28)29)25(30)27-12-4-3-5-20(15-27)19-7-9-22(26)10-8-19/h6-11,13,20-21H,3-5,12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOYBCLDPMCHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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